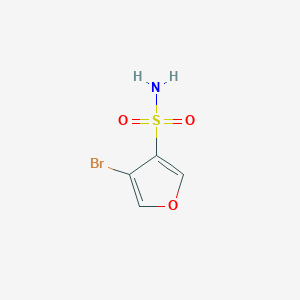

![molecular formula C15H15N3O4 B2638889 5-甲基-N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]恶二嗪-7-基)异恶唑-4-甲酰胺 CAS No. 1428373-30-1](/img/structure/B2638889.png)

5-甲基-N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]恶二嗪-7-基)异恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

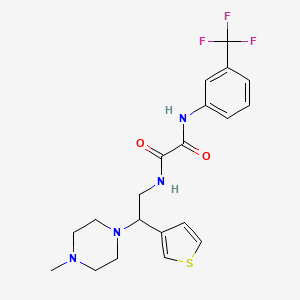

The compound “5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide” is a heterocyclic compound . It is a derivative of thiazolidinone , which is known to possess various important biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, some N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid (INH) and screened as antimycobacterial agents . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been established by IR, 1H NMR, and mass spectroscopy data . For instance, the crystal data of a related compound, C19H16N6O3, was reported with a molecular weight of 367.38 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of isoniazid with appropriate benzaldehyde to form initial compounds, which then undergo cyclocondensation with thiolactic acid to form the final compounds .科学研究应用

合成与化学性质

异噻唑并吡啶、吡啶并噻嗪和吡啶并噻二嗪,包括与5-甲基-N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]恶二嗪-7-基)异恶唑-4-甲酰胺结构相似的化合物,以其有价值的生物活性而著称。这些化合物的合成探索了传统的化学方法和现代微波技术,在比传统方法更短的时间内提供了更高的产率。这些方法允许高效生产一系列化合物,包括那些具有四氢苯并[f][1,4]恶二嗪结构的化合物,这是所讨论化学名称的一部分(Youssef, Azab, & Youssef, 2012)。

催化和化学反应

发现苯并[d]异恶唑作为新型亲核试剂,与炔酰胺进行金催化的环加成反应,从而简洁而化学选择性地获得多取代的2H-苯并[e][1,3]恶嗪或苯并[f][1,4]恶二嗪。这表明具有结构相似性的化合物在促进或经历复杂的化学转化中具有潜在的效用,这可能对各种药理活性剂的合成或新型材料或催化剂的开发感兴趣(Xu, Zhao, Li, & Liu, 2018)。

化学分析和性质

已经研究了与所讨论化合物具有结构特征的苯并咪唑键合恶二嗪杂环杂化物的分子结构。这些化合物的合成以良好至优异的产率实现,并且它们的分子结构已使用X射线衍射等方法得到证实。使用自然键轨道方法计算了不同原子位置的电荷分布,并使用分子静电势图说明了亲电和亲核反应性的区域。此外,研究了这些化合物的非线性光学性质,表明它们在材料科学和光子学中的潜在应用(Almansour等,2016)。

作用机制

While the specific mechanism of action for “5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide” is not available, similar compounds have exhibited antimycobacterial activity . They have been screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

未来方向

The future directions for this compound could involve further exploration of its biological activities. Given the antimycobacterial activity of similar compounds , it could be interesting to investigate the potential of “5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide” in this regard.

属性

IUPAC Name |

5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-9-12(8-16-22-9)14(19)17-10-3-4-13-11(7-10)15(20)18(2)5-6-21-13/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFBFQQQSPLUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

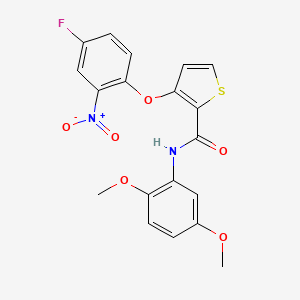

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2638807.png)

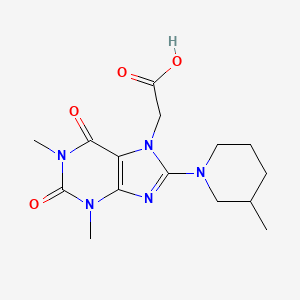

![(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B2638810.png)

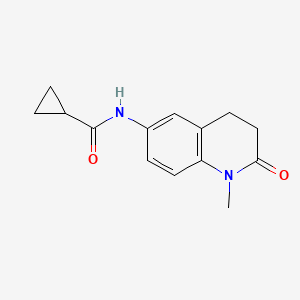

![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2638816.png)

![1-methyl-3-[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]pyridinium iodide](/img/structure/B2638820.png)

![N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2638822.png)

![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B2638825.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2638826.png)